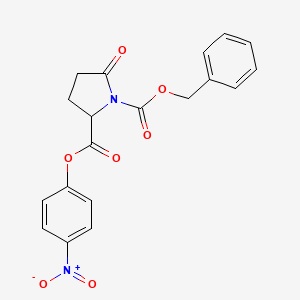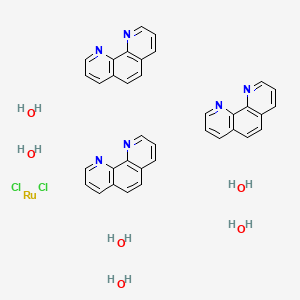
N-C12-NBD-D-erythro-dihydro-Sphingosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C-12 NBD-dihydro-Ceramide: is a synthetic analog of naturally occurring ceramides, distinguished by a fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group attached to a relatively short 12-carbon fatty acid chain . This compound is primarily used as a fluorescent probe in biochemical research, particularly in the study of lipid metabolism and signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of C-12 NBD-dihydro-Ceramide involves the attachment of the NBD group to the ceramide backbone. The process typically includes the following steps:
Sphingosine Synthesis: The initial step involves the synthesis of sphingosine, which is the backbone of ceramides.
Fatty Acid Attachment: A 12-carbon fatty acid chain is attached to the sphingosine backbone through an amide bond formation.
NBD Group Attachment: The NBD group is then attached to the fatty acid chain, resulting in the formation of C-12 NBD-dihydro-Ceramide.
Industrial Production Methods: Industrial production of C-12 NBD-dihydro-Ceramide follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: C-12 NBD-dihydro-Ceramide undergoes various chemical reactions, including:
Oxidation and Reduction: The NBD group can undergo redox reactions, which are useful in fluorescence studies.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of ceramidase enzymes under physiological conditions (pH 7.4, 37°C).
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium dithionite.
Major Products:
Hydrolysis: Produces sphingosine and a free fatty acid.
Oxidation and Reduction: Alters the fluorescence properties of the NBD group, which can be monitored using spectroscopic techniques.
Aplicaciones Científicas De Investigación
C-12 NBD-dihydro-Ceramide has a wide range of applications in scientific research:
Lipid Metabolism Studies: Used as a fluorescent probe to study the metabolism of ceramides and other sphingolipids.
Signal Transduction Research: Helps in understanding the role of ceramides in cellular signaling pathways.
Disease Mechanism Studies: Used in research on diseases such as diabetes, cardiovascular diseases, and neurodegenerative disorders.
Drug Development: Serves as a tool in the development of drugs targeting ceramide metabolism.
Mecanismo De Acción
C-12 NBD-dihydro-Ceramide exerts its effects primarily through its interaction with cellular membranes and enzymes involved in lipid metabolism. The NBD group allows for the visualization of ceramide distribution and dynamics within cells . The compound can inhibit or activate specific signaling pathways, depending on its concentration and the cellular context . For example, ceramides are known to inhibit Akt signaling by promoting its dephosphorylation and preventing its translocation .
Comparación Con Compuestos Similares
C-12 NBD-Ceramide: Contains a double bond in the sphingosine backbone, making it more active in ceramidase assays compared to C-12 NBD-dihydro-Ceramide.
C-16 NBD-Ceramide: Has a longer fatty acid chain and is used in similar fluorescence-based studies.
Uniqueness: C-12 NBD-dihydro-Ceramide is unique due to its saturated sphingosine backbone, which results in reduced activity in ceramidase assays compared to its unsaturated counterparts . This property makes it a valuable tool for studying the specific roles of saturated versus unsaturated ceramides in biological systems .
Propiedades
Fórmula molecular |
C36H63N5O6 |
|---|---|
Peso molecular |
661.9 g/mol |
Nombre IUPAC |
N-(1,3-dihydroxyoctadecan-2-yl)-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide |
InChI |
InChI=1S/C36H63N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h26-27,31,33,37,42-43H,2-25,28-29H2,1H3,(H,38,44) |
Clave InChI |
STPDREBSVHTICB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5S,9R,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B13400505.png)

![2-[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetic acid](/img/structure/B13400523.png)

![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide](/img/structure/B13400534.png)


![sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13400561.png)



![N-(5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13400592.png)

